

## A Comprehensive Technical Guide to the Physical Properties of Copper Chromate Powder

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of **copper chromate** (CuCrO<sub>4</sub>) powder. The information is curated for professionals in research and development who require precise and reliable data for their work. This document includes a summary of quantitative physical data, detailed experimental protocols for property determination, and a visual representation of the synthesis and thermal decomposition pathway of **copper chromate**.

### **Quantitative Physical Properties**

The physical properties of **copper chromate** powder are summarized in the table below. It is important to distinguish between copper (II) chromate and copper (II) chromite (CuCr<sub>2</sub>O<sub>4</sub>), as the latter is a common thermal decomposition product of the former. Both are included for clarity.



Property	Copper (II) Chromate (CuCrO <sub>4</sub> )	Copper (II) Chromite (Cu <sub>2</sub> Cr <sub>2</sub> O <sub>5</sub> or CuCr <sub>2</sub> O <sub>4</sub> )
Appearance	Reddish-brown crystalline solid or powder.[1][2][3]	Dusty black or green-black powder.[4]
Molecular Weight	179.54 g/mol [1]	231.54 g/mol (for CuCr <sub>2</sub> O <sub>4</sub> )[1]
Melting Point	Decomposes at approximately 400 °C.[1][2][3]	Decomposes at high temperatures.[4]
Boiling Point	Decomposes.[4]	Decomposes.[4]
Density	4.77 g/cm³ at 25 °C.[5]	5.4 g/cm <sup>3</sup> .[1][6]
Solubility in Water	Insoluble.[1][2][4] A value of 0.0020 mol/L at 25°C is also reported.[1][3]	Insoluble.[4]
Solubility in other Solvents	Soluble in acids.[1][2]	Insoluble in dilute acids.[6]
Crystal Structure	Tetragonal.[6]	Spinel structure.[6][7]

## **Experimental Protocols for Property Determination**

Accurate determination of the physical properties of **copper chromate** powder is essential for its application and safety handling. Below are detailed methodologies for key experiments.

# Determination of Decomposition Temperature (Melting Point Apparatus)

The decomposition temperature of **copper chromate** is determined using a capillary melting point apparatus.

- Apparatus: Capillary melting point apparatus, sealed capillary tubes, mortar and pestle.
- Procedure:
  - A small amount of the dry copper chromate powder is finely ground using a mortar and pestle.



- The open end of a capillary tube is tapped into the powder to fill it to a height of 2-3 mm.
  The tube is then inverted and tapped gently to pack the powder at the sealed end.
- The filled capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate (e.g., 10 °C/minute) to approach the expected decomposition temperature.
- The heating rate is then reduced to 1-2 °C/minute to allow for precise observation.
- The temperature at which the material begins to darken, shrink, or show signs of decomposition is recorded as the onset of decomposition. The temperature at which the substance is fully decomposed is also noted. The decomposition temperature is often reported as a range.

### **Determination of Bulk Density (According to ISO 60)**

The apparent or bulk density of **copper chromate** powder can be determined using a standardized funnel method as outlined in ISO 60.

- Apparatus: A funnel with a specified geometry, a cylindrical cup of known volume (e.g., 100 cm³), a stand to hold the funnel, and a balance.
- Procedure:
  - The empty, clean, and dry cylindrical cup is weighed.
  - The funnel is set up on the stand at a specified height above the cup.
  - A sufficient quantity of the copper chromate powder is poured into the funnel, ensuring the funnel is always at least two-thirds full to maintain a constant head of pressure.
  - The powder is allowed to flow freely from the funnel into the cylindrical cup until it overflows.
  - The excess powder is carefully scraped off the top of the cup using a straight edge,
    without compacting the powder in the cup.



- The filled cup is then weighed.
- The bulk density is calculated by dividing the mass of the powder in the cup by the known volume of the cup.

## **Determination of Solubility**

A qualitative and semi-quantitative assessment of the solubility of **copper chromate** powder can be performed as follows:

- Apparatus: Test tubes, vortex mixer, analytical balance, volumetric flasks, and a suitable analytical instrument (e.g., UV-Vis spectrophotometer).
- Procedure for Qualitative Assessment:
  - A small, measured amount of copper chromate powder (e.g., 10 mg) is added to a test tube containing a known volume of the solvent (e.g., 5 mL of deionized water or dilute acid).
  - The test tube is sealed and agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
  - The mixture is allowed to stand, and a visual inspection is made for any undissolved solid.
    The solution is observed for color, which may indicate some level of dissolution.
- Procedure for Semi-Quantitative Assessment (for sparingly soluble substances):
  - A saturated solution is prepared by adding an excess of copper chromate powder to a known volume of the solvent in a sealed container.
  - The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours)
    to ensure equilibrium is reached.
  - The undissolved solid is separated from the solution by filtration or centrifugation.
  - The concentration of the dissolved copper or chromate ions in the clear supernatant is determined using a suitable analytical technique, such as Atomic Absorption Spectroscopy



(AAS) or Inductively Coupled Plasma (ICP) analysis for copper, or UV-Vis spectrophotometry for the chromate ion.

# Crystal Structure Determination by X-Ray Diffraction (XRD)

The crystal structure of **copper chromate** powder is determined using X-ray powder diffraction.

- Apparatus: X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation), a sample holder, and data analysis software.
- Procedure:
  - A sufficient amount of the fine copper chromate powder is packed into the sample holder to create a flat, smooth surface.
  - The sample holder is placed in the diffractometer.
  - The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).
  - The intensity of the diffracted X-rays is measured by a detector as a function of the diffraction angle.
  - The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are compared with standard diffraction databases (e.g., from the International Centre for Diffraction Data ICDD) to identify the crystalline phases present and determine the crystal structure.

# Experimental Workflow: Synthesis and Thermal Decomposition of Copper Chromate

The following diagram illustrates a common laboratory workflow for the synthesis of a **copper chromate** precursor and its subsequent thermal decomposition to produce copper chromite. This process is relevant as copper chromite is a frequently used catalyst derived from **copper chromate**.





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